molecular formula C8H7NO2 B121492 7-(hydroxymethyl)-3H-pyrrolizin-3-one CAS No. 154367-62-1

7-(hydroxymethyl)-3H-pyrrolizin-3-one

Cat. No.: B121492
CAS No.: 154367-62-1
M. Wt: 149.15 g/mol
InChI Key: UKIPUKBDUHVOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Methoxycinnamaldehyde: is an organic compound with the chemical formula C₁₀H₁₀O₂ . It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH₃) attached to the para position of the benzene ring. This compound is known for its bioactive properties and is found in various plants, including Agastache rugosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Methoxycinnamaldehyde can be synthesized through the condensation of p-methoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of p-methoxycinnamaldehyde often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: p-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: p-Methoxycinnamaldehyde is unique due to its specific structural features, such as the para-methoxy group and the propenal side chain. These structural elements contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

7-(hydroxymethyl)pyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIPUKBDUHVOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Reactant of Route 2
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Reactant of Route 3
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Reactant of Route 4
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Reactant of Route 5
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Reactant of Route 6
7-(hydroxymethyl)-3H-pyrrolizin-3-one

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